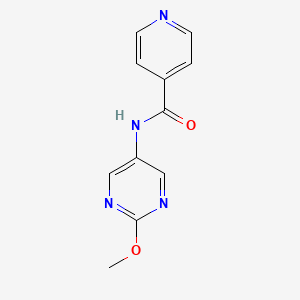
1-乙基-2-氧代-1,2-二氢喹啉-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 74598-91-7 . It has a molecular weight of 201.22 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its analogues has been attempted in the past . These compounds were synthesized and properly characterized . Their biological evaluation in inhibiting acetylcholinesterase enzyme (AChE), was evaluated by the in-house gas chromatography method .Molecular Structure Analysis
The IUPAC name of the compound is 1-ethyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde . The InChI Code is 1S/C12H11NO2/c1-2-13-11-6-4-3-5-9(11)7-10(8-14)12(13)15/h3-8H,2H2,1H3 and the InChI key is LRGLELFEWOLHAD-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of new 2-oxo-1,2-dihydroquinoline-3-carboxamides . These carboxamides showed a strong potency in inhibiting AChE .Physical And Chemical Properties Analysis
The compound is solid in its physical form . The country of origin is UA .科学研究应用
绿色化学与有机合成
该化合物已在绿色化学方法中的 Knoevenagel 缩合反应中得到利用,突出了其在促进高效合成过程中的作用。例如,其衍生物已参与缩合反应,在环境友好的条件下产生高产率,例如在室温下使用离子液体,这为传统溶剂提供了一种更绿色的替代方案 (Hangarge, R. V., Jarikote, D., & Shingare, M., 2002)。
配位化学与生物应用
“1-乙基-2-氧代-1,2-二氢喹啉-3-甲醛”的衍生物因其在配位化学中的潜力而被探索,导致合成具有有趣生物学性质的金属配合物。例如,具有硫代氨基甲腙衍生物的铜(II)配合物显示出显着的自由基清除特性和对癌细胞系的细胞毒活性,表明其在药物化学中的潜力 (Raja, D. S., Paramaguru, G., Bhuvanesh, N., Reibenspies, J., Renganathan, R., & Natarajan, K., 2011)。
催化
在催化领域,该化合物的衍生物已被纳入钌(II)羰基配合物中,该配合物作为酰胺化反应的有效催化剂,这是合成各种有机化合物中的关键步骤。此类研究强调了这些配合物在提高反应效率中的作用,为有机合成提供了一种多功能工具 (Selvamurugan, S., Ramachandran, R., Prakash, G., Viswanathamurthi, P., Małecki, J., & Endo, A., 2016)。
高级有机合成技术
该化合物在高级有机合成技术中也至关重要,例如氧化还原中性环化,它通过双 C-H 键官能化实现复杂分子的形成。这展示了其在有效地和高选择性地构建复杂的分子结构中的用途 (Zhu, Z., & Seidel, D., 2017)。
未来方向
The compound and its analogues have shown potential in the treatment of Alzheimer’s disease (AD) . They have been found to inhibit the acetylcholinesterase enzyme (AChE), which is significant in AD . Future research could focus on further evaluating the safety of these compounds and their potential therapeutic applications .
作用机制
Target of Action
The primary target of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The increased level of acetylcholine enhances the conductivity of nerve impulses .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . By inhibiting AChE, the hydrolysis of acetylcholine is reduced, leading to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse conductivity .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and interact with ache in the brain .
Result of Action
The inhibition of AChE by 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde leads to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse conductivity, which can potentially improve cognitive function . For example, one of the synthesized compounds showed better recovery from scopolamine-induced dementia than donepezil, a commonly used drug for Alzheimer’s disease .
属性
IUPAC Name |
1-ethyl-2-oxoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-13-11-6-4-3-5-9(11)7-10(8-14)12(13)15/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLELFEWOLHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2763174.png)
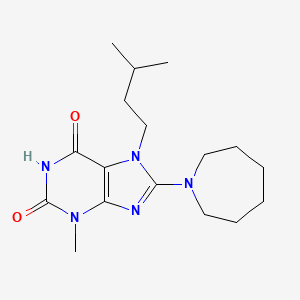
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2763176.png)
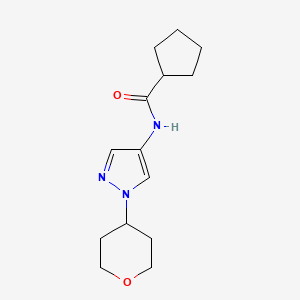

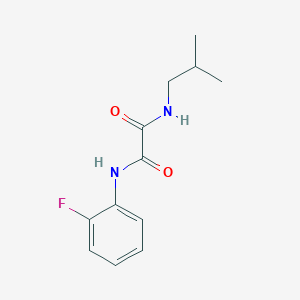


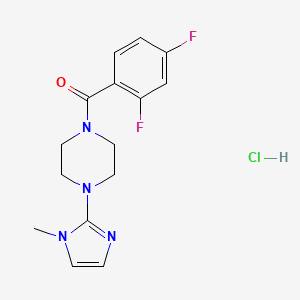
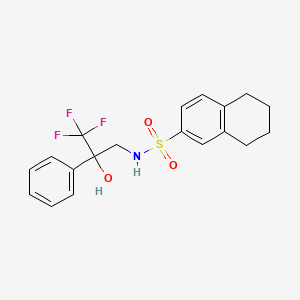
![N-(5-chloro-2-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2763189.png)
amine hydrochloride](/img/structure/B2763193.png)
![1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2763194.png)
